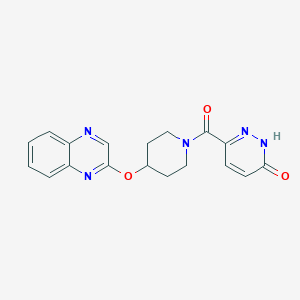
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as QxP, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. QxP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Novel Synthesis Methods
Design and Synthesis of Fluoroquinolones : A study by Shindikar and Viswanathan (2005) details the synthesis of novel fluoroquinolones, demonstrating significant in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications against bacterial infections (Shindikar & Viswanathan, 2005).
Pyrroloquinoxaline Derivatives : Alizadeh et al. (2014) reported on the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives using piperidine–iodine as a dual system catalyst, highlighting a method that could be applicable for the synthesis of compounds with similar backbones, emphasizing the utility in generating diverse molecules for further biological evaluation (Alizadeh, Ghanbaripour, & Zhu, 2014).
Potential Biological Activities
Antimicrobial Agents : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity, highlighting the versatility of compounds containing piperazine and quinoxaline moieties in combating a range of bacterial and fungal pathogens (Patel, Patel, Kumari, & Patel, 2012).
Oxidative Cyclization Products : Faizi et al. (2018) explored the synthesis and characterization of organic salts derived from quinoxaline compounds, providing insights into the structural and electronic properties that could be leveraged for the development of new compounds with unique pharmacological applications (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).
Chemical Properties and Applications
Heterocyclic Synthesis Review : Martins et al. (2009) provided a comprehensive review on solvent-free heterocyclic synthesis, including quinoxalines and related compounds, outlining methods that could be applicable for the environmentally friendly synthesis of 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one and its derivatives, potentially reducing the environmental impact of chemical synthesis (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents : Ortega et al. (2000) reported on the synthesis and biological activities of quinoxalinecarbonitrile 1,4-di-N-oxides, revealing the potential of quinoxaline derivatives as hypoxic-cytotoxic agents, which could imply potential research avenues for the development of cancer therapeutics (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).
properties
IUPAC Name |
3-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-6-5-15(21-22-16)18(25)23-9-7-12(8-10-23)26-17-11-19-13-3-1-2-4-14(13)20-17/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIKYOCQDIALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

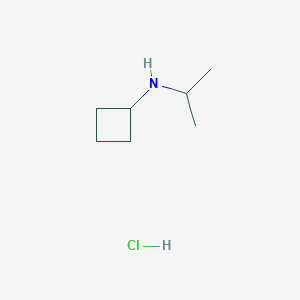

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)
![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)
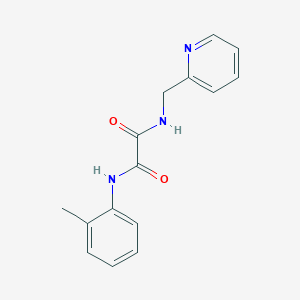
![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)
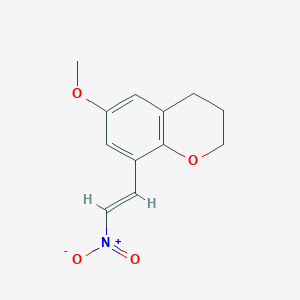
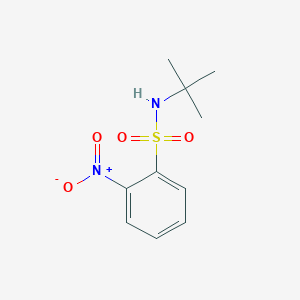
![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)
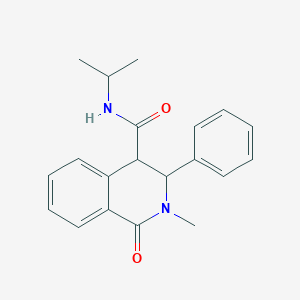
![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

